4-Amino-2-bromo-5-fluoropyrimidine
Description
Properties
Molecular Formula |
C4H3BrFN3 |
|---|---|
Molecular Weight |
191.99 g/mol |
IUPAC Name |
2-bromo-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C4H3BrFN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) |
InChI Key |
AACLTQPPUDBJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-5-fluoropyrimidine typically involves the introduction of amino, bromo, and fluoro groups onto the pyrimidine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyrimidine precursor undergoes substitution reactions with appropriate reagents.
For example, the synthesis can start with 2,4-dichloro-5-fluoropyrimidine. The first step involves the substitution of the chlorine atom at position 4 with an amino group using ammonia or an amine under basic conditions. The second step involves the substitution of the chlorine atom at position 2 with a bromo group using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SNAr): The amino and bromo groups can be substituted with other nucleophiles under appropriate conditions.
Palladium-Catalyzed Coupling Reactions: The bromo group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Ammonia or amines for amino substitution, N-bromosuccinimide (NBS) or bromine for bromo substitution.
Palladium-Catalyzed Coupling: Palladium catalysts, boronic acids, and suitable bases such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Nitro and Amine Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
4-Amino-2-bromo-5-fluoropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-5-fluoropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function. The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Substituent Position and Halogen Effects
The position and type of halogen substituents significantly alter chemical reactivity and biological activity:
Key Observations :
Functional Group Modifications
Substitution of halogens with hydroxyl or aryl groups alters solubility and bioactivity:
Key Observations :
Steric and Electronic Effects of Non-Halogen Substituents
Methyl and trifluoromethyl groups introduce steric and electronic modifications:
Biological Activity
4-Amino-2-bromo-5-fluoropyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of amino, bromo, and fluoro substituents on the pyrimidine ring. Its chemical formula is C4H3BrFN3, which contributes to its reactivity and biological properties.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (H1975) cells.
| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |
|---|---|---|
| MCF-7 | 0.87 - 12.91 | 17.02 |
| MDA-MB-231 | 1.75 - 9.46 | 11.73 |
| H1975 | 0.442 | Not applicable |
The selectivity index of this compound was found to be superior compared to 5-Fluorouracil (5-FU), a standard chemotherapy agent, indicating a potentially better therapeutic profile with lower toxicity against normal cells .
The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. In MCF-7 treated samples, caspase-9 levels increased significantly, suggesting that apoptosis is a major pathway for its anticancer effects:
Furthermore, it was observed that the compound arrests the cell cycle at the G2/M phase, which is critical for preventing cancer cell proliferation .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral activity against influenza viruses. A study indicated that it could reduce viral load significantly in infected mice models, demonstrating a direct effect on viral replication:
- Viral Load Reduction : More than a 2-log reduction in viral load was reported following administration at a dose of 40 mg/kg.
This antiviral effect suggests potential applications in treating viral infections alongside cancer therapy .
Case Studies
- Breast Cancer Treatment : A preclinical study evaluated the efficacy of this compound on MCF-7 and MDA-MB-231 cells. The results indicated significant growth inhibition compared to traditional chemotherapeutics.
- Influenza Infection Model : In vivo studies demonstrated that treatment with this compound led to rapid clearance of influenza A virus from the lungs of infected mice, highlighting its dual role as both an anticancer and antiviral agent.
Safety Profile
A subacute toxicity study conducted on healthy mice revealed a favorable safety profile for oral administration at high doses (40 mg/kg). No significant adverse effects were noted during the study period, suggesting that this compound could be considered for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
